3-(4-Chlorophenyl)-2-cyanoacrylic acid

概述

描述

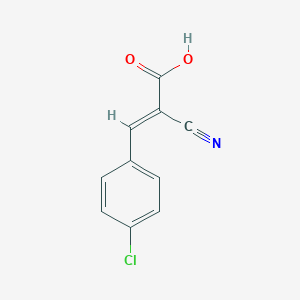

3-(4-Chlorophenyl)-2-cyanoacrylic acid (C₁₀H₆ClNO₂; molecular weight 207.61 g/mol) is a cyano-substituted acrylic acid derivative with a 4-chlorophenyl group at the β-position. Its IUPAC name is (E)-3-(4-chlorophenyl)-2-cyanoacrylic acid, and it is also known as p-chloro-α-cyanocinnamic acid or ClCCA . The compound features a conjugated π-system due to the acrylate backbone, a cyano group (-CN) at the α-position, and a chloro-substituted aromatic ring. This structure confers unique electronic properties, making it valuable in applications such as organic electronics, dye-sensitized solar cells (DSSCs), and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine. The reaction mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

化学反应分析

Reduction Reactions

The compound undergoes selective reduction at the α,β-unsaturated bond while preserving the cyano group. In a patented process for synthesizing baclofen (a muscle relaxant), sodium borohydride (NaBH₄) in methanol selectively reduces the double bond:

Reaction:

Conditions and Outcomes:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 50–60°C | |

| Reaction Time | 3 hours | |

| Yield | 80–90% | |

| Purity (HPLC) | 95% |

This reduction proceeds via a conjugate addition mechanism, where NaBH₄ delivers hydride to the β-carbon. The high regioselectivity avoids reduction of the cyano group, making this method industrially viable for baclofen synthesis .

Biological Activity and Derivatization

The compound’s electrophilic α,β-unsaturated system enables interactions with biological nucleophiles (e.g., thiols in enzymes), though specific mechanisms remain under investigation. Derivatives exhibit promising activities:

Antimicrobial Effects:

Halogenated Knoevenagel adducts (e.g., 4-chloro derivatives) show larvicidal activity against Aedes aegypti:

| Compound | LC₅₀ (µg/mL) | LC₉₀ (µg/mL) | Source |

|---|---|---|---|

| 4-Chloro derivative | 19.63 | 27.46 |

This suggests potential for developing insecticidal agents targeting mosquito-borne diseases .

Stability and Hazard Profile

The compound’s reactivity necessitates careful handling:

Comparative Reactivity

The compound’s reactivity differs from non-halogenated analogues due to the electron-withdrawing chlorine substituent:

| Reaction | This compound | Non-halogenated Analogue |

|---|---|---|

| Reduction Rate (NaBH₄) | Faster | Slower |

| Electrophilicity | Enhanced | Moderate |

The chlorine atom increases electrophilicity at the β-carbon, accelerating conjugate addition reactions .

科学研究应用

Chemical Properties and Structure

3-(4-Chlorophenyl)-2-cyanoacrylic acid possesses the molecular formula and a melting point range of 191-193 °C. The structure features a 4-chlorophenyl group attached to a cyanoacrylic acid moiety, which contributes to its reactivity and biological activity. Its synthesis typically involves the reaction of cyanoacetic acid derivatives with appropriate aldehydes through condensation reactions.

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and Michael additions, allowing for the construction of more complex molecular architectures.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against several pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In vitro studies have demonstrated its ability to inhibit bacterial growth by disrupting cellular processes, potentially through enzyme inhibition .

- Anticancer Potential : The compound has shown promising results in anticancer research, particularly against prostate (PC3) and epidermoid carcinoma (A431) cell lines. Studies utilizing the MTT assay have reported significant inhibition percentages at low concentrations, suggesting its potential as a therapeutic agent .

| Compound | Cell Line | Concentration (μg/mL) | % Inhibition |

|---|---|---|---|

| This compound | PC3 | 10 | 90.1 |

| This compound | A431 | 10 | 88.0 |

Medicine

- Tissue Adhesives : Due to its strong bonding properties, the compound is being evaluated for use in surgical adhesives. Its ability to form covalent bonds with biological tissues makes it suitable for applications requiring effective sealing and minimal tissue damage .

- Drug Delivery Systems : The compound's characteristics are also being explored for developing drug delivery systems that can enhance the bioavailability of therapeutic agents while minimizing side effects.

Industry

- Adhesives and Sealants : The strong adhesive properties of this compound make it valuable in manufacturing adhesives and sealants used in various industrial applications .

Case Studies

Several studies have highlighted the effectiveness of this compound in practical applications:

- Antimicrobial Studies : In one study, the compound was tested against multiple bacterial strains, demonstrating significant antimicrobial activity that supports its potential use in developing new antimicrobial agents .

- Cancer Research : A study focusing on the anticancer effects reported that treatment with this compound led to notable reductions in cell viability across different cancer cell lines, indicating its promise as a novel anticancer agent .

作用机制

The mechanism of action of 3-(4-Chlorophenyl)-2-cyanoacrylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the chlorophenyl moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Structural Comparisons

3-(4-Chlorophenyl)-2-methylacrylic acid

- Molecular Formula : C₁₀H₉ClO₂ .

- Key Differences: The cyano group (-CN) in 3-(4-chlorophenyl)-2-cyanoacrylic acid is replaced by a methyl (-CH₃) group. This substitution reduces electron-withdrawing effects, lowering acidity (pKa ~4.5 vs. ~1.8 for the cyano derivative) .

- Applications: Primarily studied for crystallographic properties and hydrogen-bonding interactions, unlike the cyano variant’s role in electronics .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Molecular Formula : C₉H₈O₄ .

- Key Differences: Features a 3,4-dihydroxyphenyl group instead of 4-chlorophenyl and lacks the cyano group. The dihydroxy groups enhance antioxidant activity but reduce thermal stability compared to the chloro-cyano derivative .

- Applications: Widely used in pharmacology and food science, contrasting with the electronics focus of this compound .

D45 and D51 Sensitizers

- D45: (E)-3-(5-(4-(Bis(2',4'-dimethoxy-[1,1'-biphenyl]-4-yl)amino)phenyl)thiophen-2-yl)-2-cyanoacrylic acid .

- D51: (E)-3-(6-(4-(Bis(2',4'-dimethoxy-[1,1'-biphenyl]-4-yl)amino)phenyl)-4,4-dihexyl-4H-cyclopenta[2,1-b:3,4-b']dithiophen-2-yl)-2-cyanoacrylic acid .

- Key Differences: Both have extended π-systems with thiophene or cyclopentadithiophene units and methoxy biphenyl donors, enhancing light absorption for DSSCs. The 4-chlorophenyl group in ClCCA offers simpler synthesis but lower photovoltaic efficiency .

Functional and Electronic Properties

- Acidity: The cyano group in ClCCA increases acidity (pKa ~1.8) compared to methyl-substituted analogs (pKa ~4.5), improving solubility in polar solvents and interfacial binding in DSSCs .

- Conjugation : The chloro group withdraws electrons, stabilizing the LUMO energy level (-3.2 eV), whereas caffeic acid’s dihydroxy groups raise the HOMO (-5.1 eV vs. -5.8 eV for ClCCA), affecting charge transfer efficiency .

Anticancer Activity

- ClCCA Derivatives : Methyl esters of structurally related compounds (e.g., 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester) show selective cytotoxicity against HCT-116 colon cancer cells (IC₅₀ = 0.12–0.81 mg/mL) via HSP90/TRAP1 pathways .

- Comparison : ClCCA itself lacks direct anticancer data but serves as a precursor for bioactive esters, highlighting the importance of functional group modifications .

Organic Electronics

- ClCCA : Used in DSSCs as an anchoring group for dyes, though less efficient than D45 (power conversion efficiency ~8% vs. ~10% for D45) due to simpler π-system .

- D149 Sensitizer: A structurally complex cyanoacrylic acid derivative with higher molar extinction coefficients (ε = 1.8 × 10⁴ M⁻¹cm⁻¹ vs. 1.2 × 10⁴ for ClCCA) .

Data Tables

Table 1. Structural and Electronic Comparison

| Compound | Molecular Formula | Key Substituents | pKa | LUMO (eV) | Applications |

|---|---|---|---|---|---|

| This compound | C₁₀H₆ClNO₂ | -CN, 4-ClPh | ~1.8 | -3.2 | DSSCs, MALDI-MS |

| 3-(4-Chlorophenyl)-2-methylacrylic acid | C₁₀H₉ClO₂ | -CH₃, 4-ClPh | ~4.5 | -2.8 | Crystallography |

| Caffeic acid | C₉H₈O₄ | 3,4-diOH, -CH₂COOH | ~4.7 | -5.1 | Antioxidants, Pharmacology |

| D45 | C₄₃H₃₄N₂O₆S | Thiophene, dimethoxy biphenyl | N/A | -3.5 | High-efficiency DSSCs |

Table 2. Anticancer Activity of Related Compounds

Research Findings

- Synthetic Flexibility: ClCCA’s cyano group enables facile derivatization, such as coupling with amines for amide-based drug candidates .

- Electron Transport : In DSSCs, ClCCA’s strong anchoring to TiO₂ via the carboxylic acid group improves electron injection efficiency (Φ_inj ~75%) but is outperformed by D45’s broader absorption spectrum .

- Thermal Stability : ClCCA decomposes at 220°C, higher than caffeic acid (180°C), due to the chloro group’s stabilizing effect .

生物活性

3-(4-Chlorophenyl)-2-cyanoacrylic acid is an organic compound notable for its unique structural features, including a chlorophenyl group and a cyanoacrylic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents targeting various diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in pharmacology, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 207.64 g/mol

- CAS Number : 20374-46-3

The presence of the chlorine atom enhances the compound's electronic properties, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyano group and chlorophenyl moiety are critical for these interactions, leading to various pharmacological effects:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may be beneficial in treating diseases like cancer and infections.

- Receptor Binding : Its structural features allow it to bind effectively to receptors, potentially modulating signaling pathways relevant to disease progression.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this precursor have shown efficacy against Toxoplasma gondii, a parasite responsible for toxoplasmosis.

Antiviral Properties

Research has demonstrated that derivatives can act as antiviral agents, particularly against viral infections. These compounds are synthesized through various methods, incorporating different pharmacophores that enhance their therapeutic potential.

Anticancer Activity

The compound's derivatives have been investigated for their cytotoxic effects on cancer cell lines. A case study highlighted the cytotoxic activity of a derivative against human melanoma cells, indicating that structural modifications can lead to enhanced biological activity .

Data Table: Summary of Biological Activities

Case Studies

-

Cytotoxicity in Melanoma :

A study evaluated the effects of a derivative of this compound on human melanoma cells. Results indicated significant cytotoxicity, suggesting potential for further development as an anticancer agent . -

Synthesis and Evaluation of Derivatives :

Research focused on synthesizing novel thiazolidin-4-one derivatives from this compound. These derivatives were assessed for their anti-Toxoplasma activity, demonstrating promising results that warrant further investigation into their therapeutic applications.

属性

IUPAC Name |

(E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCRRKYUQNHWLJ-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20374-46-3 | |

| Record name | (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。